molecular formula C12H12N4OS B5976827 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole

5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole

Cat. No. B5976827
M. Wt: 260.32 g/mol
InChI Key: KHOVSNZOLLXYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide scavenger that has been shown to have a significant impact on biological systems.

Mechanism of Action

5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole is a nitric oxide scavenger that works by reacting with nitric oxide to form a stable nitroxide radical. This reaction effectively removes nitric oxide from the system, which can have a significant impact on biological processes that are regulated by nitric oxide.
Biochemical and Physiological Effects:
5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has been shown to have a significant impact on biological systems. It has been shown to reduce the production of nitric oxide, which can have a significant impact on cardiovascular function. 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has also been shown to have anti-cancer properties and has been used in research related to the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to its use. 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several future directions for research related to 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole. One potential area of research is the development of more potent nitric oxide scavengers that can be used in a variety of experimental settings. Another area of research is the development of new methods for the synthesis of 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole and related compounds. Finally, there is a need for further research to better understand the biochemical and physiological effects of 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole in complex biological systems.

Synthesis Methods

The synthesis of 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 2-thienylacetic acid with thionyl chloride to form 2-thienylacetyl chloride. This is then reacted with hydrazine hydrate to form 2-thienylhydrazine. The resulting compound is then reacted with ethyl bromoacetate to form the intermediate compound, which is then reacted with sodium azide to form 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been shown to have a significant impact on biological systems and has been used in research related to cardiovascular disease, cancer, and neurodegenerative diseases. 5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole has also been used as a tool in the study of nitric oxide signaling pathways.

properties

IUPAC Name

5-(1-pyrazol-1-ylethyl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-9(16-6-3-5-13-16)12-14-11(15-17-12)8-10-4-2-7-18-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOVSNZOLLXYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole

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